O-Propargyl-Puromycin

In Vivo Imaging Translational Regulation Whole-Organism Labeling

O-Propargyl-Puromycin is the clickable probe for nascent protein labeling—a necessity, not a preference. Unlike methionine analogs, it requires no metabolic starvation, preserving native biology. Its terminal alkyne enables CuAAC conjugation to fluorescent azides or biotin, surpassing the semi-quantitative, epitope-limited detection of anti-puromycin antibodies. Validated in patient-derived organoids, whole organisms, and SILAC-based quantitative nascent proteomics, OP-Puro delivers unmatched spatial resolution and specificity. The essential substrate for cell-specific BONCAT.

Molecular Formula C24H29N7O5
Molecular Weight 495.5 g/mol
Cat. No. B8082152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Propargyl-Puromycin
Molecular FormulaC24H29N7O5
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O
InChIInChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18-,20?,24+/m0/s1
InChIKeyJXBIGWQNNSJLQK-RPZJBKJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Propargyl-Puromycin in Protein Synthesis Research: A Clickable Puromycin Analog


O-Propargyl-Puromycin (OP-Puro, OPP) is a synthetic alkyne analog of the aminonucleoside antibiotic puromycin [1]. It functions as a chain terminator of translation by being incorporated into the C-terminus of nascent polypeptide chains by the ribosome [2]. Critically, the presence of its terminal alkyne group renders it 'clickable', enabling its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides or affinity tags like biotin [1]. This compound is a fundamental tool for studying protein synthesis in cell culture and whole organisms [3].

The Unique Value Proposition of O-Propargyl-Puromycin Over Other Protein Synthesis Probes


While several methods exist to study protein translation, including methionine analogs (e.g., AHA, HPG), traditional puromycin, and the SUnSET assay, their intrinsic limitations prevent direct substitution for O-Propargyl-Puromycin in many advanced applications. Methionine analogs require metabolic perturbation via methionine starvation, which can alter the very biology being studied . Unmodified puromycin lacks a chemical handle for direct, covalent attachment of detection tags, limiting its utility to antibody-based methods which suffer from epitope accessibility issues [1]. The SUnSET assay, which uses puromycin followed by an anti-puromycin antibody, is largely semi-quantitative and not suitable for high-resolution imaging or affinity purification [2]. Therefore, the choice of O-Propargyl-Puromycin is not just a preference, but a necessity dictated by the specific requirements of robust, quantitative, and spatially-resolved protein synthesis analysis.

Comparative Evidence for O-Propargyl-Puromycin: Quantifying its Differentiation


In Vivo Organismal Labeling Feasibility: OP-Puro vs. Methionine Analogs

O-Propargyl-Puromycin (OP-puro) is uniquely capable of labeling and assaying nascent proteins in whole organisms, a feature not shared by methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG) [1].

In Vivo Imaging Translational Regulation Whole-Organism Labeling

Quantitative Nascent Proteome Accuracy: OP-Puro + SILAC vs. OP-Puro Alone

Affinity purification of O-Propargyl-Puromycin (OPP)-labeled nascent chains suffers from non-specific protein binding. To enable accurate quantitative profiling, a dual-pulse labeling method with OPP and stable isotope-labeled amino acids (SILAC) was developed, which significantly reduces background noise and allows for the quantification of acute changes in protein synthesis [1].

Quantitative Proteomics Nascent Proteome LC-MS/MS

Subcellular Resolution: Click Chemistry vs. Antibody-Based Detection

The detection of puromycin-labeled nascent proteins using anti-puromycin antibodies can be compromised by epitope masking, leading to an incomplete or biased subcellular distribution pattern. In a direct comparison, O-propargyl-puromycin (detected with a small-molecule fluorescent azide) and tritiated puromycin both revealed a clear nuclear signal, whereas anti-puromycin immunofluorescence failed to detect it [1].

Fluorescence Microscopy Subcellular Localization Immunofluorescence

Kinetic Monitoring: OPP Enables Labeling in Complete Media Without Starvation

Unlike methionine analog-based approaches, the use of O-Propargyl-Puromycin (OPP) for monitoring nascent protein synthesis does not require a prior methionine starvation step and can be performed in complete, methionine-containing media .

Kinetic Assays Metabolic Labeling Translation Rate

Potency Comparison: OP-Puro vs. Unmodified Puromycin

While O-Propargyl-Puromycin is a functional analog, its modification with a propargyl group results in a predictable and minor reduction in its protein synthesis inhibition potency compared to unmodified puromycin [1].

Inhibitor Potency Cell Culture Reticulocyte Lysate

Recommended Application Scenarios for O-Propargyl-Puromycin in Research and Development


Fluorescence Imaging of Protein Synthesis in Complex 3D Models and Tissues

Based on its validated use in patient-derived organoids (PDOs) and other complex tissues [1], O-Propargyl-Puromycin is the preferred reagent for visualizing translation in advanced cell culture models. Its small-molecule nature and click chemistry detection allow for deep penetration and specific, high-contrast imaging of nascent proteins in 3D structures, overcoming the limitations of antibody-based methods [2].

Quantitative Nascent Proteomics with LC-MS/MS

For users requiring accurate, quantitative, and global analysis of newly synthesized proteins, O-Propargyl-Puromycin is an essential tool. Its integration with bioorthogonal chemistry enables the specific enrichment and mass spectrometric identification of nascent polypeptides. As demonstrated, combining OP-Puro with stable isotope labeling (SILAC) or other multiplexing strategies yields highly accurate quantitative nascent proteome data, crucial for dissecting dynamic translational responses [3].

Whole-Organism In Vivo Studies of Translation

For research conducted in whole model organisms, such as mice or C. elegans [4], O-Propargyl-Puromycin provides a unique, non-genetic solution for tracking protein synthesis in vivo. Unlike methionine analogs, it does not require dietary restriction and can be administered systemically, allowing for the study of tissue-specific translation rates and responses to physiological or pharmacological stimuli within a native biological context [5].

Cell-Specific Nascent Proteome Profiling

O-Propargyl-Puromycin serves as the clickable substrate in advanced genetic methods for cell-specific labeling, such as orthogonal enzyme-mediated puromycin incorporation [6]. In these systems, a specific enzyme expressed only in target cells activates the probe, allowing for the exclusive tagging and subsequent analysis of the nascent proteome from a genetically defined cell population within a heterogeneous tissue, enabling unparalleled spatiotemporal resolution of translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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